2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
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Overview
Description
2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile is an organic compound with the molecular formula C({22})H({14})N(_{4})S. This compound is known for its unique structure, which includes a benzo[c][1,2,5]thiadiazole core and multiple phenyl rings. It is used in various scientific research applications due to its interesting photophysical and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors to form the benzo[c][1,2,5]thiadiazole core.
Attachment of Phenyl Rings: The phenyl rings are attached to the core through Suzuki-Miyaura cross-coupling reactions.
Introduction of Acetonitrile Groups:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can then interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in the attached aryl groups.
Benzo[c][1,2,5]thiadiazole-based Electron Acceptors: Used in organic photovoltaics, these compounds have similar electronic properties but different structural features.
Uniqueness
2,2’,2’‘,2’‘’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))tetraacetonitrile is unique due to its multiple phenyl rings and acetonitrile groups, which enhance its photophysical properties and make it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32N6S/c51-23-19-33-1-9-37(10-2-33)41-27-42(38-11-3-34(4-12-38)20-24-52)30-45(29-41)47-17-18-48(50-49(47)55-57-56-50)46-31-43(39-13-5-35(6-14-39)21-25-53)28-44(32-46)40-15-7-36(8-16-40)22-26-54/h1-18,27-32H,19-22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGFDJBENUUIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C4=NSN=C34)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32N6S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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